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Compound of Interest

Compound Name:
[(4-Methylphenyl)amino]

(oxo)acetic acid

Cat. No.: B2384381 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for N-p-tolyloxamic

acid. Designed for researchers, scientists, and professionals in drug development, this

document synthesizes theoretical principles with practical insights for the structural elucidation

of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS).

Introduction
N-p-tolyloxamic acid, also known as N-(4-methylphenyl)oxamic acid, belongs to the class of N-

aryl oxamic acids. These compounds are of significant interest in medicinal chemistry due to

their potential as enzyme inhibitors and intermediates in the synthesis of various

pharmaceuticals. Accurate structural confirmation and purity assessment are paramount in the

development of any new chemical entity. Spectroscopic techniques are the cornerstone of this

characterization, providing a detailed fingerprint of the molecule's architecture.

This guide will navigate through the interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data

expected for N-p-tolyloxamic acid. While experimental data for this specific molecule is not

widely published, this guide will leverage data from structurally similar compounds and

predictive models to provide a robust and scientifically grounded analysis.

Molecular Structure and Spectroscopic Correlation
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A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic

output. The diagram below illustrates the structure of N-p-tolyloxamic acid with key atoms

numbered for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of N-p-tolyloxamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.

¹H NMR Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving

approximately 5-10 mg of N-p-tolyloxamic acid in a suitable deuterated solvent, such as

DMSO-d₆ or CDCl₃, containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

The spectrum would be recorded on a 400 MHz or higher field spectrometer at room

temperature.

Predicted ¹H NMR Data:

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-COOH 10.0 - 13.0 singlet (broad) 1H

-NH- 9.0 - 10.5 singlet 1H

H-2, H-6 ~7.5 doublet 2H

H-3, H-5 ~7.1 doublet 2H

-CH₃ ~2.3 singlet 3H

Interpretation:

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad

singlet far downfield, typically between 10.0 and 13.0 ppm. Its broadness is a result of

hydrogen bonding and chemical exchange.
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Amide Proton (-NH-): The amide proton is also deshielded and is expected to appear as a

sharp singlet in the range of 9.0 to 10.5 ppm.

Aromatic Protons (H-2, H-6, H-3, H-5): The p-substituted aromatic ring will give rise to a

characteristic AA'BB' system, which often appears as two distinct doublets. The protons

ortho to the electron-withdrawing amide group (H-2, H-6) will be more deshielded (~7.5 ppm)

than the protons meta to it (H-3, H-5) (~7.1 ppm).

Methyl Protons (-CH₃): The protons of the tolyl methyl group will appear as a singlet at

approximately 2.3 ppm.

¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum would be acquired from the same sample

prepared for ¹H NMR analysis. A proton-decoupled pulse sequence would be used to simplify

the spectrum to a series of singlets, with chemical shifts referenced to the solvent peak or TMS.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (acid) 160 - 165

C=O (amide) 155 - 160

C-1 ~135

C-4 ~134

C-3, C-5 ~129

C-2, C-6 ~120

-CH₃ ~21

Interpretation:

Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected in the downfield region

of the spectrum. The carboxylic acid carbonyl is typically found between 160-165 ppm, while

the amide carbonyl is slightly more shielded, appearing around 155-160 ppm.
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Aromatic Carbons: The aromatic region will show four signals. The quaternary carbons C-1

(attached to nitrogen) and C-4 (attached to the methyl group

To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of N-p-
tolyloxamic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2384381#spectroscopic-data-of-n-p-tolyloxamic-acid-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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